molecular formula C8H6ClFO B14767382 2-Chloro-5-fluoro-4-methylbenzaldehyde

2-Chloro-5-fluoro-4-methylbenzaldehyde

Cat. No.: B14767382
M. Wt: 172.58 g/mol
InChI Key: CODVZUDDDMOUBA-UHFFFAOYSA-N
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Description

2-Chloro-5-fluoro-4-methylbenzaldehyde is an aromatic aldehyde with the molecular formula C8H6ClFO. It is a halogen-substituted benzaldehyde, characterized by the presence of chlorine, fluorine, and methyl groups on the benzene ring. This compound is used in various chemical synthesis processes and has applications in multiple scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Chloro-5-fluoro-4-methylbenzaldehyde can be synthesized through several methods. One common approach involves the halogenation of 4-methylbenzaldehyde, followed by selective fluorination and chlorination. The reaction conditions typically include the use of halogenating agents such as chlorine and fluorine gases, along with appropriate catalysts to facilitate the reactions.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale halogenation processes. These processes are carried out in controlled environments to ensure the purity and yield of the final product. The use of advanced catalytic systems and optimized reaction conditions helps in achieving efficient production.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-fluoro-4-methylbenzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction: The aldehyde group can be reduced to form alcohols.

    Substitution: The halogen atoms (chlorine and fluorine) can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: 2-Chloro-5-fluoro-4-methylbenzoic acid.

    Reduction: 2-Chloro-5-fluoro-4-methylbenzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Chloro-5-fluoro-4-methylbenzaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: It serves as a building block for the development of biologically active compounds.

    Medicine: It is involved in the synthesis of pharmaceutical agents and drug candidates.

    Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Chloro-5-fluoro-4-methylbenzaldehyde depends on its specific application. In chemical synthesis, it acts as a reactive intermediate, participating in various reactions to form desired products. The presence of halogen atoms enhances its reactivity, allowing it to undergo selective transformations.

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-2-fluoro-5-methylbenzaldehyde
  • 3-Chloro-2-fluoro-5-(trifluoromethyl)benzaldehyde
  • 5-Fluoro-2-methoxybenzaldehyde

Uniqueness

2-Chloro-5-fluoro-4-methylbenzaldehyde is unique due to its specific substitution pattern on the benzene ring. The combination of chlorine, fluorine, and methyl groups imparts distinct chemical properties, making it valuable for targeted synthetic applications. Its reactivity and versatility set it apart from other similar compounds.

Properties

Molecular Formula

C8H6ClFO

Molecular Weight

172.58 g/mol

IUPAC Name

2-chloro-5-fluoro-4-methylbenzaldehyde

InChI

InChI=1S/C8H6ClFO/c1-5-2-7(9)6(4-11)3-8(5)10/h2-4H,1H3

InChI Key

CODVZUDDDMOUBA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1F)C=O)Cl

Origin of Product

United States

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